

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Azaspiro[3.3]heptan-6-ol hydrochloride*
CAS No.: 1630907-10-6
Cat. No.: B1379402

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In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. The concept of "escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules—has become a cornerstone of modern drug design.^[1] Spirocyclic systems, particularly strained ring systems like the azaspiro[3.3]heptane core, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures provide predictable vectors for substituent placement, which can enhance target selectivity and improve pharmacological profiles.^{[2][3]}

This guide provides a detailed technical overview of **2-Azaspiro[3.3]heptan-6-ol hydrochloride**, a key building block within this class. We will delve into its fundamental molecular properties, outline a representative synthetic rationale, and discuss its significance and application for researchers and drug development professionals. As a functionalized derivative, this compound serves as a versatile starting point for introducing the azaspiro[3.3]heptane motif, a validated bioisostere for the ubiquitous piperidine ring, into lead compounds.^{[1][2]}

Part 1: Core Molecular Identity and Physicochemical Properties

The precise characterization of a molecular entity is the foundation of its application in research and development. For **2-Azaspiro[3.3]heptan-6-ol hydrochloride**, this begins with its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Formula and Weight

The compound is composed of the parent molecule, 2-Azaspiro[3.3]heptan-6-ol, and a hydrochloride salt.^[4] The salt form is typically employed to improve the stability and aqueous solubility of the amine-containing parent molecule, a common strategy in drug development.

The molecular formula is C₆H₁₂ClNO.^[4] This formula is derived from the parent compound, C₆H₁₁NO, with the addition of one molecule of hydrochloric acid (HCl).^{[4][5]}

The molecular weight is a critical parameter for any experimental work. It is essential to distinguish between the average molecular weight (often referred to as molecular mass) and the monoisotopic mass.

- **Average Molecular Weight:** This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for macroscopic calculations, such as preparing solutions of a specific molarity. The average molecular weight is 149.62 g/mol.^[4]
- **Monoisotopic Mass:** This is calculated using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), which can resolve isotopic peaks and is used to confirm the elemental composition of a molecule. The monoisotopic mass is 149.0607417 Da.^[4]

A summary of these core identifiers is presented in Table 1.

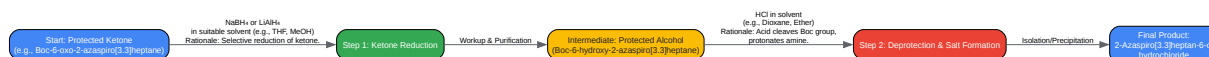
Table 1: Core Identifiers for **2-Azaspiro[3.3]heptan-6-ol hydrochloride**

Identifier	Value	Source
Molecular Formula	C6H12ClNO	PubChem[4]
Average Molecular Weight	149.62 g/mol	PubChem[4]
Monoisotopic Mass	149.0607417 Da	PubChem[4]
IUPAC Name	2-azaspiro[3.3]heptan-6-ol;hydrochloride	PubChem[4]
CAS Number	1630907-10-6	PubChem[4], Apollo Scientific[6]

| Parent Compound CID | 56962214 (2-Azaspiro[3.3]heptan-6-ol) | PubChem[4] |

Chemical Structure

The defining feature of this molecule is its spirocyclic core, where two rings share a single carbon atom. This arrangement locks the molecule into a rigid conformation, a highly desirable trait in drug design for minimizing the entropic penalty upon binding to a biological target.



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Caption: Generalized synthetic workflow from a protected ketone intermediate.

Protocol: Synthesis via Reduction and Deprotection

This protocol is a representative, self-validating methodology for the conversion of a protected ketone intermediate to the final hydrochloride salt.

Objective: To synthesize **2-Azaspiro[3.3]heptan-6-ol hydrochloride** from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. [7] Materials:

- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- 4M HCl in 1,4-Dioxane

- Diethyl ether
- Nitrogen or Argon gas supply
- Round-bottom flask, magnetic stirrer, and stir bar
- Filtration apparatus (Büchner funnel)

Procedure:

- Reaction Setup:
 - To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1 equivalent).
 - Dissolve the starting material in a minimal amount of 1,4-dioxane.
 - Place the flask under an inert atmosphere (N₂ or Ar). Causality: This prevents atmospheric moisture from interfering with the reaction, although it is less critical for this specific step than for moisture-sensitive reagents.
- Deprotection and Salt Formation:
 - While stirring at room temperature, slowly add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.
 - Rationale: The strong acidic conditions protonate the carbonyl of the Boc group, initiating its cleavage to isobutylene and carbon dioxide. The free amine is then immediately protonated by the excess HCl to form the stable hydrochloride salt.
 - Observe the reaction mixture. The product may begin to precipitate as a white solid.
 - Continue stirring at room temperature for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS analysis.
- Product Isolation:

- Once the reaction is complete, add an excess of diethyl ether to the flask to fully precipitate the hydrochloride salt product. Causality: The hydrochloride salt is typically insoluble in non-polar ethereal solvents, providing an effective method for isolation.
- Stir the resulting slurry for 30 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake with additional diethyl ether to remove any residual starting material or soluble byproducts.
- Drying and Characterization (Self-Validation):
 - Dry the collected white solid under high vacuum to remove all residual solvents.
 - Validation: Confirm the identity and purity of the final product using:
 - ¹H NMR: To verify the disappearance of the tert-butyl signal (~1.4 ppm) from the starting material and the appearance of signals corresponding to the deprotected product.
 - Mass Spectrometry (MS): To confirm the mass of the parent cation (m/z ~114.09). [8] *
Melting Point: To compare with literature values.

Part 3: Safety, Handling, and Application

Hazard Identification and Safe Handling

As with any chemical reagent, proper handling of **2-Azaspiro[3.3]heptan-6-ol hydrochloride** is paramount for laboratory safety. Based on available safety data, the compound is classified as an irritant and may be harmful if ingested or inhaled. [4][6]

- Hazard Statements:
 - H315: Causes skin irritation. [4][6] * H319: Causes serious eye irritation. [4][6] * H335: May cause respiratory irritation. [4][6] * H302: Harmful if swallowed. [4] Recommended Safe Handling Protocols:
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [9]2. Ventilation: Handle

the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10][11]3. Exposure Controls:

- Eye Contact: In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention. [12] * Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water. [10] * Inhalation: If inhaled, move the individual to fresh air. If breathing difficulties occur, seek immediate medical attention. [11] * Ingestion: If swallowed, rinse the mouth with water and seek medical advice. [12]4. Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [10]

Application in Drug Discovery

The true value of **2-Azaspiro[3.3]heptan-6-ol hydrochloride** lies in its application as a building block in drug discovery. The 2-azaspiro[3.3]heptane scaffold has gained significant traction as a bioisosteric replacement for piperidine. [1][13] This substitution can confer several advantages:

- Improved Physicochemical Properties: The spirocyclic nature often leads to higher aqueous solubility and metabolic stability compared to corresponding piperidine or cyclohexane analogues. [2] * Novelty and IP Position: Incorporating this novel scaffold can lead to new chemical entities with distinct intellectual property claims.
- Structural Rigidity: The locked conformation reduces the entropic cost of binding to a target protein, potentially increasing binding affinity. The alcohol functionality on the 6-position provides a convenient chemical handle for further elaboration, allowing chemists to explore the surrounding chemical space and optimize interactions with the target.

Conclusion

2-Azaspiro[3.3]heptan-6-ol hydrochloride is more than just a chemical with a defined molecular weight and formula. It represents a valuable tool for medicinal chemists, enabling access to novel, three-dimensional chemical space. Its core properties, rooted in its strained spirocyclic structure, offer a compelling alternative to traditional saturated heterocycles. By understanding its fundamental characteristics, synthetic accessibility, and the rationale for its use, researchers can effectively leverage this building block to design and create next-generation therapeutics with improved drug-like properties.

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- To cite this document: BenchChem. [Introduction: The Value of Three-Dimensionality in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1379402/docs#introduction-the-value-of-three-dimensionality-in-modern-drug-discovery>]

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